BUTTPARK 144_x0000_7-82 BUTTPARK 144_x0000_7-82
Brand Name: Vulcanchem
CAS No.: 177167-05-4
VCID: VC0065995
InChI: InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14)
SMILES: C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51 g/mol

BUTTPARK 144_x0000_7-82

CAS No.: 177167-05-4

Main Products

VCID: VC0065995

Molecular Formula: C9H6BrClN2O

Molecular Weight: 273.51 g/mol

BUTTPARK 144_x0000_7-82 - 177167-05-4

CAS No. 177167-05-4
Product Name BUTTPARK 144_x0000_7-82
Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
IUPAC Name 6-bromo-2-(chloromethyl)-1H-quinazolin-4-one
Standard InChI InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14)
Standard InChIKey YWQRRCDOIGNYEJ-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl
SMILES C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl
PubChem Compound 2090153
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator